Superior Mucosal Healing Induction in Ulcerative Colitis: Infliximab vs. Adalimumab
In a systematic review and network meta-analysis of randomized controlled trials in ulcerative colitis (UC), infliximab demonstrated significantly superior induction of mucosal healing compared to adalimumab. The analysis pooled data from 12 RCTs and employed a Bayesian network meta-analysis framework to enable indirect treatment comparisons [1].
| Evidence Dimension | Induction of mucosal healing (UC) |
|---|---|
| Target Compound Data | Infliximab: OR (reference) |
| Comparator Or Baseline | Adalimumab: OR 0.45 (95% CrI 0.25–0.82) |
| Quantified Difference | Adalimumab is 55% less likely to induce mucosal healing than infliximab (OR 0.45) |
| Conditions | Bayesian network meta-analysis of 12 RCTs; induction phase (6–12 weeks follow-up); moderate-to-severe UC patients |
Why This Matters
This quantitative inferiority of adalimumab for mucosal healing—a key prognostic endpoint in UC—directly informs clinical selection and procurement decisions for therapeutic antibodies in inflammatory bowel disease.
- [1] Cholapranee A, Hazlewood GS, Kaplan GG, et al. Systematic review with meta‐analysis: comparative efficacy of biologics for induction and maintenance of mucosal healing in Crohn's disease and ulcerative colitis controlled trials. Aliment Pharmacol Ther. 2017;45(10):1291-1302. View Source
